Phosphorous acid

Description

Nomenclature and Chemical Identity in Academic Contexts

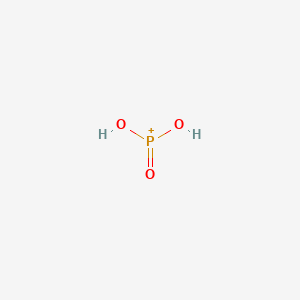

Phosphorous acid is chemically described by the formula H₃PO₃. wikipedia.org However, this formula can be misleading as it suggests a triprotic nature, similar to phosphoric acid (H₃PO₄). In reality, this compound is a diprotic acid, meaning it readily ionizes only two of its hydrogen atoms. wikipedia.orgatamanchemicals.com This characteristic is more accurately represented by the structural formula HPO(OH)₂, which clarifies that one hydrogen atom is bonded directly to the central phosphorus atom and is not easily ionizable in aqueous solutions. wikipedia.org

The compound exhibits a fascinating structural phenomenon known as tautomerism. It exists as an equilibrium between two forms: the major tautomer, known as phosphonic acid, HP(O)(OH)₂, and a minor tautomer, P(OH)₃. wikipedia.orgwikidoc.org The dominant phosphonic acid form features a tetrahedral phosphorus center with one P=O double bond, one P-H bond, and two P-OH single bonds. wikipedia.orgatamanchemicals.comunacademy.com The International Union of Pure and Applied Chemistry (IUPAC) recommends the name "phosphonic acid" for the dihydroxy form HP(O)(OH)₂ and "this compound" for the trihydroxy tautomer P(OH)₃. wikipedia.orgatamankimya.com In common usage and for the purposes of this article, "this compound" refers to the compound H₃PO₃ in general, encompassing both tautomers. wikidoc.org Its organic derivatives, with the general formula RPO₃H₂, are termed phosphonic acids. wikipedia.org

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | Phosphonic acid | wikipedia.orgnih.gov |

| Systematic IUPAC Name | This compound | wikipedia.org |

| Other Names | Orthothis compound, Dihydroxyphosphine oxide | wikipedia.orgatamankimya.com |

| Chemical Formula | H₃PO₃ (more precisely HPO(OH)₂) | wikipedia.orgatamanchemicals.com |

| CAS Registry Number | 13598-36-2 | atamanchemicals.comnih.govsigmaaldrich.comscbt.comfishersci.ca |

| Molar Mass | 82.00 g/mol | wikipedia.orgatamanchemicals.com |

Historical Perspectives on Phosphorus Chemistry Foundations

The story of this compound is intrinsically linked to the discovery of its parent element, phosphorus. In 1669, the German alchemist Hennig Brand, in his quest for the philosopher's stone, isolated elemental phosphorus by distilling putrefied urine. rsc.orgbritannica.comlibretexts.orgwikipedia.org This discovery of a substance that glowed in the dark—a phenomenon he called "phosphorus mirabilis" (miraculous bearer of light)—marked the first isolation of a non-metal element that was not known since antiquity. wikipedia.org

For over a century, the production of phosphorus remained tied to this method until it was found to be a component of bones. rsc.orgbritannica.com In 1770, Swedish chemists Johann Gottlieb Gahn and Karl Wilhelm Scheele independently discovered phosphoric acid as a component of bone ash. encyclopedia.com Scheele later developed a method to produce phosphoric acid by treating phosphorus with nitric acid. encyclopedia.com The development of methods to produce phosphoric acid from bone ash and later from phosphate (B84403) rock laid the groundwork for the broader study of phosphorus compounds. britannica.comkakhia.org

The synthesis of this compound itself was established through the hydrolysis of phosphorus trichloride (B1173362) (PCl₃). wikidoc.orgbritannica.com This reaction, where PCl₃ reacts with water, provides a common laboratory and industrial route to the acid. wikidoc.orgunacademy.com The exploration of such phosphorus oxoacids, including this compound, hypothis compound, and the various forms of phosphoric acid (ortho, pyro, and meta), was crucial in building the foundational knowledge of phosphorus chemistry in the 18th and 19th centuries. wikidoc.orggutenberg.org

Contemporary Significance in Chemical Sciences

In modern chemical sciences, this compound is valued for its versatility as a chemical intermediate and a reducing agent. atamanchemicals.combritannica.com Its most significant industrial application is in the production of phosphites, such as basic lead phosphite (B83602), which is used as a stabilizer in PVC and other chlorinated polymers. wikipedia.orgbritannica.com

This compound serves as a crucial precursor in the synthesis of a wide range of organophosphorus compounds. atamanchemicals.comelchemy.com It is the starting material for producing phosphonates, which are used as chelating agents, scale inhibitors, and corrosion inhibitors in water treatment systems. atamankimya.comelchemy.com Key water treatment agents derived from this compound include aminotris(methylenephosphonic acid) (ATMP) and 1-hydroxyethane 1,1-diphosphonic acid (HEDP). atamanchemicals.combyjus.com

Furthermore, this compound is used to synthesize phosphite esters, which function as antioxidants and stabilizers in plastics and lubricants. elchemy.com In the realm of agrochemicals, it is a precursor to phosphite salts (e.g., potassium phosphite) used in fungicides. atamanchemicals.comelchemy.com The compound's reducing properties are also harnessed in various chemical reactions. britannica.combyjus.com For instance, it can reduce solutions of noble metal cations to their elemental metals and is used in certain organic synthesis applications, such as the preparation of alkyl halides from alcohols. wikipedia.orgfiveable.me Its role as an intermediate extends to the production of synthetic fibers and organophosphorus pesticides, highlighting its broad impact across the chemical industry. wikipedia.orgbyjus.com

Structure

3D Structure

Propriétés

IUPAC Name |

dihydroxy(oxo)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H-,1,2,3)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQULTQRGBXLIA-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[P+](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049715 | |

| Record name | Phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorous acid appears as a white or yellow crystalline solid (melting point 70.1 deg C) or a solution of the solid. Density 1.651 g /cm3. Contact may severely irritate skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid; Pellets or Large Crystals, White or yellowish solid; Very hygroscopic; [Hawley] White odorless crystalline solid; [MSDSonline] | |

| Record name | PHOSPHOROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13598-36-2 | |

| Record name | PHOSPHOROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V6A8JW8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Preparation of Phosphorous Acid and Its Derivatives

Industrial-Scale Preparation Methods for Phosphorous Acid

On an industrial scale, this compound is prepared through the hydrolysis of phosphorus trichloride (B1173362) (PCl₃) with either water or steam. wikipedia.org In one common industrial process, PCl₃ is sprayed into steam at approximately 190°C. The heat generated by the reaction is utilized to distill the hydrogen chloride byproduct and any excess water vapor, yielding this compound. byjus.comatamanchemicals.com

While this is the principal method for this compound, the extensive purification strategies outlined below are predominantly associated with the production of high-purity phosphoric acid (H₃PO₄), a related compound manufactured on a massive scale via two main routes: the "wet process" and the "thermal process." redox.comvalcogroup-valves.com The impurities inherent in these processes necessitate advanced purification to produce food or technical-grade acid.

The wet process is the most common route for producing phosphoric acid, accounting for about 85% to 90% of global output. guochukeji.comvaisala.com It involves the reaction of naturally occurring phosphate (B84403) rock (primarily containing tricalcium phosphate) with a strong acid, typically sulfuric acid. vaisala.comaphrc.org This method produces a solution of phosphoric acid (H₃PO₄) and an insoluble byproduct, calcium sulfate (B86663) (gypsum). vaisala.com

The resulting acid, often called crude or merchant-grade phosphoric acid, contains a significant number of impurities originally present in the phosphate rock, such as iron, aluminum, magnesium, cadmium, fluorine, and sulfur compounds. guochukeji.comaphrc.org Initial purification steps often involve chemical precipitation to reduce the levels of certain ions. For instance, adding reagents like sodium carbonate can precipitate fluoride (B91410), and other treatments can target the removal of sulfates and arsenic before more advanced techniques are applied. google.com

The thermal process yields a significantly purer phosphoric acid compared to the wet process, though it is more energy-intensive. redox.comepa.gov This method involves two main stages: first, phosphate ore is reduced with coke in an electric arc furnace to produce elemental phosphorus. epa.gov In the second step, the elemental phosphorus is burned in a combustion chamber with air at high temperatures (1700°C to 2800°C) to form high-purity phosphorus pentoxide (P₄O₁₀), which is then hydrated to produce phosphoric acid. epa.gov

Because the thermal process involves the distillation of elemental phosphorus, most metallic impurities are left behind in the furnace slag. cd1958.com The primary pollutant from this process is phosphoric acid mist, which must be controlled. epa.gov While the resulting acid is already of high purity, further purification may be required to meet stringent electronic-grade specifications, targeting trace contaminants like arsenic. epa.govuni-halle.de

| Feature | Wet Process (for Phosphoric Acid) | Thermal Process (for Phosphoric Acid) |

| Raw Materials | Phosphate Rock, Sulfuric Acid | Phosphate Rock, Coke, Silica (B1680970), Air, Water |

| Primary Product | Impure Phosphoric Acid (26-52% P₂O₅) | High-Purity Phosphoric Acid (>75% P₂O₅) |

| Key Impurities | Fe, Al, Mg, Cd, F, SO₄²⁻ | Particulate acid mist, trace arsenic |

| Energy Intensity | Lower | Higher |

| Primary Use | Fertilizers, lower-grade applications | Food-grade, technical-grade, electronic-grade products |

Liquid-liquid extraction (LLE), or solvent extraction, is a widely used industrial method for purifying wet-process phosphoric acid to produce industrial and food-grade products. google.comtyextractor.com The technique relies on using an organic solvent that can selectively extract phosphoric acid from the aqueous phase, leaving the majority of metallic and other impurities behind. aphrc.orgtyextractor.com

Common solvents used in these processes include methyl isobutyl ketone (MIBK), tri-n-butyl phosphate (TBP), and various alcohols like n-octanol, often used in mixtures to optimize extraction efficiency and selectivity. tandfonline.comresearchgate.netbme.hu For example, a mixture of TBP and isopropyl ether (IPE) can be used in a counter-current process to extract the acid. mdpi.com The efficiency of the extraction is influenced by several factors, including the pH of the aqueous phase, the initial acid concentration, and the ratio of organic solvent to the aqueous acid solution. aphrc.org After extraction, the phosphoric acid is stripped from the organic solvent using water. mdpi.com

Nanofiltration (NF) is an emerging membrane-based technology for the purification of wet-process phosphoric acid. mdpi.com This process is advantageous as it is energy-efficient and does not require the addition of chemicals. The principle of purification relies on using a membrane with pores sized to reject larger, highly charged multivalent ions (such as Fe³⁺, Al³⁺, and Mg²⁺) while allowing the smaller, neutral phosphoric acid molecules to pass through with the permeate. youtube.com

To enhance performance, membranes can be functionalized with polymers like polyethyleneimine, which creates a positively charged surface that repels cationic impurities through electrostatic repulsion. mdpi.com Studies have demonstrated high rejection rates for various metallic impurities. For instance, one study reported reductions of 94.81% for Cadmium (Cd), 99.30% for Aluminum (Al), and 99.63% for Iron (Fe) from pre-treated industrial phosphoric acid. mdpi.com Vibratory Shear Enhanced Processing (VSEP) is an advanced form of nanofiltration that uses shear waves to prevent membrane fouling from suspended solids, making the process more robust. cloudfront.net

| Purification Technique | Target Impurities | Mechanism | Reported Efficiency Example |

| Liquid-Liquid Extraction | Metallic Cations (Fe, Al, Mg, etc.), Fluoride | Selective partitioning of H₃PO₄ into an organic solvent phase. | Removal of 99.90% of iron and 97.99% of fluoride has been achieved. researchgate.net |

| Nanofiltration | Multivalent Cations (Cd, Al, Fe, Mg, etc.) | Size exclusion and electrostatic repulsion using a semi-permeable membrane. | Reduction of Cd by 94.47%, Al by 99.40%, and Fe by 99.64%. |

Advanced Purification via Liquid-Liquid Extraction

Laboratory-Scale Synthesis of this compound

In a laboratory setting, this compound can be prepared through several well-established methods, primarily involving the hydrolysis of phosphorus(III) compounds.

The most common laboratory preparation involves the careful hydrolysis of phosphorus trichloride (PCl₃). chemicalbook.com To control the highly exothermic reaction, phosphorus trichloride is added slowly to chilled water or ice with stirring. chemicalbook.comchemicalbook.com The resulting solution contains this compound and hydrochloric acid. The HCl can be driven off by gentle heating to yield crystalline this compound upon cooling. chemicalbook.com

An alternative method is the hydrolysis of phosphorus(III) oxide, also known as tetraphosphorus (B14172348) hexaoxide (P₄O₆). collegedunia.com When P₄O₆ is dissolved slowly in cold water, it forms this compound exclusively. chemicalbook.comhawaii.edu This method avoids the production of a hydrogen halide byproduct.

The reactions for these laboratory syntheses are:

From Phosphorus Trichloride: PCl₃ + 3H₂O → HPO(OH)₂ + 3HCl collegedunia.com

From Phosphorus(III) Oxide: P₄O₆ + 6H₂O → 4HPO(OH)₂ collegedunia.comsmolecule.com

Another laboratory variant involves the reaction of PCl₃ with anhydrous oxalic acid, which produces gaseous byproducts (CO, CO₂, HCl), leaving the liquid this compound behind. chemicalbook.com

Synthesis of Labeled this compound Isotopes (e.g., ³³P-labeled)

The synthesis of isotopically labeled this compound, particularly with ³³P, is crucial for tracer studies in environmental and biological research, allowing for the tracking of phosphorus cycling. A microscale synthesis method has been developed to produce high molar activity ³³P-labeled this compound ([³³P]H₃PO₃) efficiently and economically. hawaii.edu This approach minimizes the amount of initial radioactive material required, making it a more accessible method for research. hawaii.edu

The synthesis is a multi-step process that begins with commercially available ³³P-labeled phosphoric acid (H₃³³PO₄). The key steps are outlined below:

Conversion to Phosphorus Pentachloride Analog : The initial step involves the reaction of phosphorus pentachloride (PCl₅) with anhydrous H₃³³PO₄. This reaction, conducted in a sealed environment, produces the ³³P-labeled analogue of phosphoryl chloride ([³³P]POCl₃). hawaii.edu

Reduction to Phosphorus Trichloride : The resulting [³³P]POCl₃ is then reduced to ³³P-labeled phosphorus trichloride ([³³P]PCl₃). This reduction is achieved using triphenylphosphine (B44618) (PPh₃) as the reducing agent in a toluene (B28343) solvent. The mixture is heated to facilitate the reaction. hawaii.edu

Hydrolysis to this compound : The final step is the careful hydrolysis of [³³P]PCl₃. The reaction vessel is cooled significantly (e.g., in a dry-ice/acetone bath) before the addition of water. This controlled reaction yields the desired product, ³³P-labeled this compound ([³³P]H₃PO₃). hawaii.edu

The purity of the final product can be assessed using techniques such as ³¹P NMR spectroscopy and ion exchange chromatography to quantify the yield and confirm the chemical identity of the [³³P]H₃PO₃. hawaii.edu This method has been shown to yield this compound with a molar activity significantly higher than previous methods while using substantially less initial radioactivity. hawaii.edu

Table 1: Key Stages in the Microscale Synthesis of [³³P]H₃PO₃

| Step | Reactants | Product | Key Conditions |

|---|---|---|---|

| 1 | H₃³³PO₄, PCl₅ | [³³P]POCl₃ | Anhydrous conditions, sealed vial |

| 2 | [³³P]POCl₃, Triphenylphosphine (PPh₃) | [³³P]PCl₃ | Anhydrous toluene, 110°C, 18 hours |

| 3 | [³³P]PCl₃, H₂O | [³³P]H₃PO₃ | Cooled in dry-ice/acetone bath before water addition |

Derivatization and Synthesis of Organophosphorus Compounds

This compound and its esters are pivotal starting materials for the synthesis of a wide array of organophosphorus compounds, most notably phosphonic acids. These synthetic routes typically involve the formation of a stable phosphorus-carbon (P-C) bond.

Phosphonic Acid Synthesis Routes

The preparation of phosphonic acids from phosphonate (B1237965) esters is a fundamental transformation in organophosphorus chemistry. beilstein-journals.orgnih.govnih.gov Several reliable methods exist, primarily centered on the cleavage of the ester's O-C bond to liberate the phosphonic acid moiety. mdpi.com

Dealkylation is the most common strategy for converting phosphonate esters to phosphonic acids. d-nb.inforesearchgate.net The choice of dealkylation agent and conditions depends on the stability of other functional groups within the molecule.

Acid-Catalyzed Hydrolysis : The most traditional method involves the hydrolysis of dialkyl phosphonates using concentrated hydrohalic acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). beilstein-journals.orgnih.govmdpi.com The reaction is typically carried out at reflux for several hours. nih.gov This method is robust and effective for simple alkyl phosphonates (e.g., methyl, ethyl, isopropyl esters) but is considered harsh and may not be suitable for molecules containing acid-sensitive functional groups. nih.govmdpi.com Diphenyl phosphonates can also be cleaved under similar acidic conditions. nih.gov

Boron Reagents : For substrates that cannot withstand harsh acidic conditions, boron tribromide (BBr₃) offers a mild and efficient alternative for the dealkylation of various dialkyl phosphonates (including dimethyl, diethyl, diisopropyl, and di-tert-butyl esters). thieme-connect.comresearchgate.net The reaction proceeds in an aprotic solvent like toluene, first at low temperature (-30°C) and then heated (70°C). beilstein-journals.orgresearchgate.net The process is believed to form borophosphonate oligomers, which are subsequently methanolyzed to yield the final phosphonic acid in high yields. beilstein-journals.orgthieme-connect.com This method shows excellent compatibility with a range of functional groups, such as allyl, benzyl (B1604629), bromoethyl, and ester groups. thieme-connect.com

Table 2: Dealkylation of Diethyl Phosphonates using Boron Tribromide

| Substrate (R-group in R-P(O)(OEt)₂) | Yield of Phosphonic Acid (%) |

|---|---|

| Decyl | 98 |

| Allyl | 96 |

| Benzyl | 97 |

| 2-Bromoethyl | 95 |

| Cyanomethyl | 94 |

| 2-Oxoheptyl | 96 |

| Ethoxycarbonylmethyl | 97 |

| Phthalimidomethyl | 95 |

Data sourced from Mortier et al. (2001). thieme-connect.com

Beyond direct hydrolysis with strong acids, other specialized methods are employed, particularly for esters with specific functionalities.

Hydrolysis : While strong acid hydrolysis is a primary route, it is important to note that hydrolysis under basic conditions (e.g., NaOH, LiOH) is generally not suitable for producing phosphonic acids from dialkyl or diphenyl phosphonates. beilstein-journals.orgnih.gov These conditions typically result in partial hydrolysis, yielding phosphonic acid mono-esters rather than the fully deprotected acid. beilstein-journals.orgnih.gov

Catalytic Hydrogenolysis : This method is specifically suited for the deprotection of dibenzyl and diphenyl phosphonates. beilstein-journals.orgnih.gov The benzyl groups can be cleanly removed by hydrogenation over a catalyst, offering a mild alternative to acidic hydrolysis. researchgate.net Palladium on charcoal (Pd/C) is the most frequently used catalyst for debenzylating phosphonates. beilstein-journals.orgnih.govresearchgate.net For diphenyl phosphonates, Adam's catalyst (PtO₂) under a hydrogen atmosphere is also effective. beilstein-journals.orgnih.gov This approach is advantageous for synthesizing phosphonic acids that contain functional groups sensitive to strong acids. nih.gov

The McKenna procedure is a widely used, mild, and efficient method for dealkylating dialkyl phosphonates to form phosphonic acids. beilstein-journals.orgnih.govnih.gov It is particularly valuable for complex molecules with sensitive functionalities that would not survive harsh hydrolytic conditions. nih.govdoaj.org

The McKenna Procedure : The classic procedure involves a two-step reaction. First, the dialkyl phosphonate is treated with bromotrimethylsilane (B50905) (TMSBr). nih.govresearchgate.net This step transforms the alkyl ester into a bis(trimethylsilyl) phosphonate intermediate through a transesterification process. beilstein-journals.orgnih.gov In the second step, this silylated intermediate is solvolyzed by adding a protic solvent, typically methanol (B129727) or water, which quantitatively cleaves the silyl (B83357) groups to yield the final phosphonic acid. beilstein-journals.orgnih.govnih.gov The reaction is generally clean and high-yielding for a variety of alkyl esters, including methyl, ethyl, and isopropyl. nih.gov

Variants of the McKenna Procedure : Several variations have been developed to either modify the reactivity or use more accessible reagents.

TMSCl/NaI : A combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a solvent like acetonitrile (B52724) can be used in place of the more reactive TMSBr. oup.com This reagent system effectively generates iodotrimethylsilane (B154268) in situ, which then performs the dealkylation.

TMSCl/LiBr : Chlorotrimethylsilane with lithium bromide is another effective combination for the selective dealkylation of phosphonic esters. oup.com

Boron Tribromide (BBr₃) : As mentioned previously, BBr₃ serves as an excellent reagent for dealkylation under mild, non-aqueous conditions and can be considered a powerful alternative to silyl halide-based methods. thieme-connect.comresearchgate.net

Table 3: Comparison of Reagents for Phosphonate Dealkylation

| Method | Reagent(s) | Key Features |

|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr | Harsh conditions (reflux), suitable for simple, robust molecules. mdpi.com |

| McKenna Procedure | Bromotrimethylsilane (TMSBr), then MeOH/H₂O | Mild, high-yielding, compatible with many functional groups. beilstein-journals.orgnih.gov |

| McKenna Variant | Chlorotrimethylsilane (TMSCl) / NaI | Milder than TMSBr, in situ generation of active reagent. oup.com |

| Boron Reagent | Boron Tribromide (BBr₃), then MeOH | Mild, efficient, high functional group tolerance. thieme-connect.comresearchgate.net |

Several synthetic strategies allow for the simultaneous formation of the P-C bond and the phosphonic acid functional group, starting directly from this compound (H₃PO₃). beilstein-journals.orgd-nb.inforesearchgate.net These methods are highly convergent and avoid the need for pre-formed phosphonate esters.

Pudovik Reaction : This reaction involves the addition of a P-H bond across an unsaturated system, such as an alkene or carbonyl group. mdpi.com this compound exists in equilibrium with its tautomeric form, phosphonic acid (HP(O)(OH)₂), which possesses a reactive P-H bond. This allows it to participate in nucleophilic additions to aldehydes and ketones (when catalyzed by a base) to form α-hydroxyphosphonic acids. mdpi.com

Mannich-type Reactions : this compound can be used in three-component Mannich-type reactions with an amine and an aldehyde or ketone. This reaction leads to the formation of α-aminophosphonic acids, which are important analogues of α-amino acids. mdpi.com

Radical Additions : this compound can also participate in radical additions to alkenes and alkynes, often initiated by peroxides or UV light, to form alkyl- or vinylphosphonic acids. This provides a direct route to P-C bond formation on an unactivated carbon framework.

These direct methods offer an efficient pathway to phosphonic acids, leveraging the unique reactivity of the this compound tautomer. beilstein-journals.orgresearchgate.net

McKenna Procedure and Variants

Synthesis of Alpha-Aminomethylphosphonic Acids via Multicomponent Reactions

The synthesis of α-aminomethylphosphonic acids, which are notable as bioisosteres of α-amino acids, is frequently achieved through one-pot multicomponent reactions (MCRs). ehu.es These reactions are highly valued for their efficiency, as they combine multiple reactants in a single step to form complex products. Two prominent examples of such reactions are the Moedritzer-Irani reaction and the Kabachnik-Fields reaction.

The Moedritzer-Irani reaction involves the reaction of an amine, formaldehyde, and this compound in an aqueous medium. mdpi.com This method provides a direct route to aminophosphonic acids. mdpi.com this compound serves as a key reactant in this Mannich-type multicomponent reaction. atamanchemicals.comatamankimya.com

The Kabachnik-Fields reaction is a similar one-pot, three-component condensation between an aldehyde (or ketone), an amine, and a dialkyl phosphonate (like trialkyl phosphite) to produce α-amino phosphonates. researchgate.netbeilstein-journals.org This reaction, first reported in 1952, has been extensively studied and various catalysts have been developed to improve its efficiency and overcome certain limitations. researchgate.netbeilstein-journals.org Catalysts employed in these syntheses include silica-supported perchloric acid (HClO₄–SiO₂), which offers advantages such as shorter reaction times, high yields, and reusability under solvent-free conditions. researchgate.net

Research has demonstrated the synthesis of various α-aminophosphonic and α-amino phosphonate derivatives using these multicomponent strategies. For instance, microwave irradiation has been successfully used to activate the Moedritzer-Irani reaction in an aqueous medium. mdpi.com

Table 1: Examples of α-Aminomethylphosphonic Acid Synthesis via Multicomponent Reactions mdpi.com

| Amine/Amino Acid | Carbonyl Source | Phosphorus Source | Reaction Conditions | Product | Isolated Yield (%) |

| Dodecyldiamine | Glyoxylic acid monohydrate | This compound | Water, Microwave | N,N'-(Dodecane-1,12-diyl)bis(2-phosphonoacetic acid) | 66 |

| L-phenylalanine | Glyoxylic acid monohydrate | This compound | Water, Microwave (150W, 10 min) | N-(1-carboxy-2-phenylethyl)-2-phosphonoacetic acid | 30 |

| L-tyrosine | Glyoxylic acid monohydrate | This compound | Water, Microwave (160W, 15 min) | N-(1-carboxy-2-(4-hydroxyphenyl)ethyl)-2-phosphonoacetic acid | 31 |

Preparation of Phosphite (B83602) Salts as Precursors

Phosphite salts are significant precursors in the synthesis of this compound and its derivatives. chemeurope.com Pure this compound is utilized in the preparation of various phosphite salts, including monopotassium phosphite and aluminum phosphonite. chemeurope.comatamankimya.com These salts, along with aqueous solutions of this compound, have found applications in agriculture. chemeurope.comatamankimya.com

One common laboratory and industrial method for preparing this compound involves the use of a phosphite salt as an intermediate. Potassium phosphite (K₂HPO₃) serves as a convenient precursor. chemeurope.comatamankimya.com In practice, an aqueous solution of potassium phosphite is treated with an excess of hydrochloric acid. chemeurope.com The resulting reaction produces this compound and potassium chloride. chemeurope.com The pure this compound can then be isolated from the salt by concentrating the solution and inducing precipitation with alcohols. chemeurope.comatamankimya.com

Reaction: K₂HPO₃ + 2 HCl → H₃PO₃ + 2 KCl chemeurope.com

Another method involves the hydrolysis of phosphorus trichloride with water or steam, which is a primary industrial-scale synthesis. chemeurope.comatamankimya.com

Reaction: PCl₃ + 3 H₂O → HPO(OH)₂ + 3 HCl chemeurope.comatamankimya.com

Furthermore, phosphite salts can be synthesized through non-chloric methods. For example, elemental phosphorus (P₄) can react with aqueous solutions of barium or calcium hydroxides in the presence of a quaternary ammonium (B1175870) base like choline. researchgate.net This process yields the corresponding barium or calcium phosphite salt (e.g., BaHPO₃·H₂O), which can be isolated. researchgate.net These metal phosphite salts are useful intermediates; for instance, treating barium phosphite with sulfuric acid can produce a solution of this compound. researchgate.net

Phosphite salts are also key components in the production of other chemical products. For example, lead phosphite is used as a stabilizer in PVC. atamanchemicals.comatamankimya.comatamanchemicals.com Additionally, this compound is a precursor for phosphites like aminotris(methylenephosphonic acid) (ATMP) and 1-hydroxyethane 1,1-diphosphonic acid (HEDP), which are used in water treatment. atamanchemicals.com Solid-phase synthesis methods have also been developed to create compound fertilizers containing mixtures of phosphate and phosphite salts, such as potassium dihydrogen phosphite and ammonium dihydrogen phosphite. google.com

Table 2: Common Precursors and Reactions for Phosphite Salt and this compound Preparation

| Precursor(s) | Reagent(s) | Product(s) | Method |

| Potassium Phosphite (K₂HPO₃) | Hydrochloric Acid (HCl) | This compound (H₃PO₃), Potassium Chloride (KCl) | Acidification chemeurope.comatamankimya.com |

| Phosphorus Trichloride (PCl₃) | Water (H₂O) or Steam | This compound (HPO(OH)₂), Hydrochloric Acid (HCl) | Hydrolysis chemeurope.comatamankimya.com |

| Elemental Phosphorus (P₄) | Barium Hydroxide (Ba(OH)₂), Choline | Barium Phosphite (BaHPO₃) | Non-chloric reaction researchgate.net |

| Barium Phosphite (BaHPO₃) | Sulfuric Acid (H₂SO₄) | This compound (H₃PO₃) | Acidification researchgate.net |

| This compound (H₃PO₃) | Potassium Hydroxide (KOH) | Monopotassium Phosphite (KH₂PO₃) | Neutralization chemeurope.comatamankimya.com |

Chemical Reactivity and Reaction Mechanisms of Phosphorous Acid

Redox Chemistry of Phosphorous Acid

This compound and its corresponding salts, phosphites, are recognized for their role as effective reducing agents, although their reactivity can be slow. wikipedia.org In redox reactions, they are oxidized to phosphoric acid or its salts. wikipedia.org

Function as a Reducing Agent in Organic and Inorganic Systems

This compound demonstrates its reducing capabilities in both organic and inorganic chemistry. atamanchemicals.com It can, for instance, reduce solutions of noble metal cations to their elemental metallic forms. wikipedia.org A notable inorganic reaction is with mercuric chloride, where it initially forms a white precipitate of mercurous chloride. Upon heating or standing, the mercurous chloride is further reduced by this compound to metallic mercury. wikipedia.org

Reaction with Mercuric Chloride:

Initial reaction: H₃PO₃ + 2 HgCl₂ + H₂O → Hg₂Cl₂ + H₃PO₄ + 2 HCl wikipedia.org

Further reduction: H₃PO₃ + Hg₂Cl₂ + H₂O → 2 Hg + H₃PO₄ + 2 HCl wikipedia.org

In organic synthesis, this compound serves as a mild reducing agent. atamanchemicals.com It is employed in the conversion of alcohols to alkyl halides and can reduce quinones to hydroquinones. atamanchemicals.comfiveable.me Its use is particularly advantageous when dealing with substrates that are sensitive to more potent reducing agents. fiveable.me

Mechanisms of Oxidation Reactions (e.g., Permanganate)

The oxidation of this compound by permanganate (B83412) has been a subject of kinetic studies to elucidate its mechanism. The reaction shows a first-order dependence on both permanganate and this compound concentrations. researchgate.net The mechanism is thought to involve the 'inactive' tautomeric form of this compound, HP(O)(OH)₂, as the reactive species. researchgate.net

Studies suggest that the oxidation can proceed through different pathways depending on the conditions. The oxidation by permanganate may involve the pentacoordinated form of this compound. ias.ac.in The reaction is catalyzed by hydrogen ions. researchgate.netresearchgate.net The proposed mechanism involves the transfer of a hydride ion from the this compound to the oxidizing agent in the rate-determining step. ias.ac.inresearchgate.net

Deoxygenation and Reductive Iodination Reactions

This compound and its derivatives are utilized in deoxygenation reactions. For instance, a system of iodine and this compound can be used for the reduction of phosphine (B1218219) oxides to phosphines. organic-chemistry.org This method is effective for both tertiary monophosphine oxides and bis-phosphine oxides. organic-chemistry.org Another example involves the use of hypothis compound with a catalytic amount of iodine in acetic acid for the deoxygenation of certain oxygenated molecules. researchgate.net

In reductive iodination, a system of red phosphorus and iodine is commonly used to reduce organic compounds like alcohols to their corresponding alkanes. This process, sometimes called the Nagai method, involves the in-situ generation of hydroiodic acid. Phosphorus triiodide, formed from red phosphorus and iodine, reacts with water to produce this compound and hydroiodic acid, which are the key reducing agents. mdma.ch A scalable synthesis of phenylacetic acids from mandelic acids also employs this compound as the stoichiometric reductant for the in-situ generation of hydroiodic acid from catalytic sodium iodide. organic-chemistry.orgorganic-chemistry.org

Decomposition Pathways of this compound

When heated to around 200°C, this compound undergoes a disproportionation reaction, decomposing into phosphoric acid and phosphine gas. wikipedia.orgnagwa.combyjus.com This thermal decomposition is a method used for the laboratory-scale preparation of phosphine. wikipedia.org Since phosphoric acid is a non-volatile liquid, the gaseous phosphine can be easily separated. wikidoc.org

Thermal Decomposition Reaction: 4 H₃PO₃ → 3 H₃PO₄ + PH₃ wikipedia.org

This compound also slowly oxidizes in the presence of air to form phosphoric acid. wikipedia.orgnoaa.gov

Role in Organophosphorus Compound Formation Mechanisms

This compound and its derivatives are crucial precursors in the synthesis of various organophosphorus compounds. wikipedia.orgnih.govwikipedia.org These compounds have wide applications, including in the production of pesticides and water treatment agents. wikipedia.org

One of the significant reactions is the Kabachnik-Fields reaction , a three-component condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a hydrophosphoryl compound such as a dialkyl phosphite (B83602) to form α-aminophosphonates. mdpi.comwikipedia.orgcore.ac.uk The mechanism can vary depending on the reactants. Often, the first step is the formation of an imine from the amine and carbonyl compound, followed by the hydrophosphonylation step where the P-H bond of the phosphonate (B1237965) adds across the C=N double bond of the imine. wikipedia.orgcore.ac.ukorganic-chemistry.org

Another important reaction is the Atherton-Todd reaction , which is used to synthesize phosphoramidates, phosphates, and other organophosphorus compounds. rsc.orgsioc-journal.cnbeilstein-journals.org The reaction typically involves a dialkyl H-phosphonate, carbon tetrachloride, and a base (often an amine). rsc.orgresearchgate.net A proposed mechanism suggests that the initial step is the deprotonation of the dialkyl H-phosphonate by a base to form a dialkyl phosphite anion. rsc.org This anion then reacts with carbon tetrachloride to produce a dialkyl chlorophosphate, which is a highly reactive intermediate that can subsequently react with nucleophiles like amines or alcohols. rsc.orgsioc-journal.cnbeilstein-journals.org

Catalytic Applications of Phosphorous Acid and Its Derivatives

Organic Catalysis Mediated by Phosphorus Compounds

Phosphorus compounds have carved a significant niche in organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. acs.orgnih.gov Their unique electronic properties and tunable steric environments allow for the activation of substrates in various ways, leading to the formation of complex molecular architectures with high efficiency and selectivity. acs.orgbeilstein-journals.org This section will delve into two prominent areas of phosphorus-mediated organic catalysis: nucleophilic phosphine (B1218219) catalysis and chiral phosphoric acid catalysis.

Nucleophilic Phosphine Catalysis

Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis that relies on the nucleophilic character of tertiary phosphines. acs.orgbeilstein-journals.orgresearchgate.net This mode of catalysis typically begins with the addition of a phosphine to an electron-deficient substrate, such as an alkene, alkyne, or allene, to generate a reactive zwitterionic intermediate. acs.orgnih.gov This intermediate can then participate in a variety of subsequent reactions with electrophiles or nucleophiles, leading to a wide range of valuable products. acs.orgnih.gov

The effectiveness of nucleophilic phosphine catalysis is highly dependent on the nature of the phosphine itself. beilstein-journals.org While many reactions necessitate the use of highly nucleophilic trialkylphosphines, the development of chiral phosphines has been instrumental in the advancement of asymmetric phosphine catalysis. beilstein-journals.org These chiral catalysts have enabled the enantioselective synthesis of a wide array of carbocycles and heterocycles. beilstein-journals.orgnih.gov

Common transformations achieved through nucleophilic phosphine catalysis include annulations, Michael additions, and allylic substitutions. beilstein-journals.org For instance, the [3+2] annulation of allenes with electron-deficient imines, a reaction catalyzed by nucleophilic phosphines, provides access to functionalized pyrrolines, which are important structural motifs in bioactive compounds and natural products. beilstein-journals.org

A variety of chiral phosphines with different structural backbones, such as those based on binaphthyl or ferrocene (B1249389) frameworks, have been developed to induce high levels of enantioselectivity in these reactions. beilstein-journals.org For example, a P-cyclohexyl phosphine modified with a ferrocene unit has proven to be a highly effective catalyst for the [3+2] cycloaddition of ethyl 2,3-butadienoate with activated enones, yielding functionalized cyclopentenes with excellent enantioselectivities. beilstein-journals.org

Chiral Phosphoric Acid Catalysis in Asymmetric Synthesis

Chiral phosphoric acids (CPAs) have emerged as a privileged class of Brønsted acid organocatalysts, demonstrating remarkable versatility and efficiency in a vast number of asymmetric transformations. rhhz.netdoaj.orgfrontiersin.org These catalysts, which are typically derived from axially chiral backbones like BINOL (1,1'-bi-2-naphthol) or SPINOL (1,1'-spirobiindane-7,7'-diol), possess a bifunctional nature. The acidic proton can activate an electrophile, while the basic phosphoryl oxygen can interact with a nucleophile, creating a well-organized, chiral transition state that effectively controls the stereochemical outcome of the reaction. rhhz.netsioc-journal.cn

The steric and electronic properties of CPAs can be readily tuned by modifying the substituents at the 3,3'-positions of the binaphthyl or spirobiindane core, allowing for the optimization of the catalyst for a specific reaction. sioc-journal.cn This tunability has contributed to their widespread application in asymmetric synthesis, enabling the production of a diverse range of chiral molecules with high levels of enantiopurity. rhhz.netdoaj.org

The precise control of regio- and stereoselectivity is a central challenge in carbohydrate chemistry. Chiral phosphoric acids have proven to be effective catalysts for addressing this challenge in glycosylation and acetalization reactions. nih.govumich.edu They can direct the formation of specific glycosidic linkages and acetals by differentiating between multiple hydroxyl groups in a polyol substrate. nih.govnih.gov

For instance, in the glycosylation of macrolide polyols, the choice of the chiral phosphoric acid catalyst can determine the site of glycosylation. nih.gov BINOL-derived CPAs have been shown to selectively catalyze glycosylation at the C5 position of certain macrolactones, while SPINOL-based CPAs can switch the selectivity to the C3 alcohol. nih.gov This catalyst-controlled regioselectivity offers a powerful tool for the synthesis of diverse glycosylated natural products and their analogues. nih.gov Mechanistic studies suggest that these reactions may proceed through covalently linked anomeric phosphate (B84403) intermediates rather than the traditionally proposed oxocarbenium ion pairs. nih.gov

Similarly, CPAs can catalyze the regioselective acetalization of diols derived from monosaccharides. nih.gov The use of immobilized polymeric versions of these catalysts allows for their convenient recycling and reuse, making the process more sustainable. nih.gov The combination of CPA-catalyzed regioselective acetalization with other functionalization reactions in a single pot provides an efficient route to differentially protected saccharides. nih.gov Supramolecular regulation of these catalytic systems, for example through the use of crown ethers, has been shown to enhance both the yield and enantioselectivity of tandem acetalization reactions. acs.orgorganic-chemistry.org

The asymmetric ring-opening of epoxides is a valuable transformation for the synthesis of enantioenriched 1,2-difunctionalized compounds, which are important building blocks in medicinal chemistry and natural product synthesis. nih.govbeilstein-journals.org Chiral phosphoric acids have been successfully employed as catalysts for the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides. nih.govresearchgate.net

In these reactions, the chiral phosphoric acid activates the epoxide towards nucleophilic attack. researchgate.net Computational studies have suggested that the enantioselectivity arises from favorable electrostatic interactions between the preferred transition state and the phosphoryl oxygen of the catalyst. researchgate.net A variety of nucleophiles, including thiols and carboxylic acids, can be used in these ring-opening reactions. researchgate.netrsc.org For example, the desymmetrization of meso-epoxides with thiols catalyzed by a BINOL-derived phosphoric acid proceeds with good efficiency and enantioselectivity. researchgate.net

Chiral phosphoric acids are highly effective catalysts for asymmetric transfer hydrogenation reactions, providing a metal-free alternative for the reduction of C=N, C=O, and C=C double bonds. researchgate.nete3s-conferences.orgnih.gov These reactions typically utilize a Hantzsch ester or a related compound as the hydrogen source. e3s-conferences.org The CPA is believed to activate the hydrogen source and the substrate simultaneously through a network of hydrogen bonds, facilitating the stereoselective transfer of a hydride. acs.org

This methodology has been successfully applied to the asymmetric reduction of a wide range of substrates, including imines, quinolines, and α,β-unsaturated carbonyl compounds, affording the corresponding chiral products with high yields and excellent enantioselectivities. e3s-conferences.orgnih.govacs.org For example, the asymmetric transfer hydrogenation of 2-substituted quinolines catalyzed by chiral phosphoric acids provides access to enantioenriched 1,2,3,4-tetrahydroquinolines, which are valuable structural motifs in many biologically active compounds. researchgate.netacs.org The reaction can be performed in sustainable solvents like diethyl carbonate, highlighting the green credentials of this catalytic system. researchgate.net

Table 1: Asymmetric Transfer Hydrogenation of Quinolines Catalyzed by Chiral Phosphoric Acids

| Substrate | Catalyst | Hydrogen Source | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Substituted Quinolines | Chiral Phosphoric Acid | Hantzsch Ester | Diethyl Carbonate | High | Up to 99 | researchgate.net |

| Quinolin-3-amines | Chiral Phosphoric Acid | Hantzsch Ester | - | High | Up to 99 | acs.org |

| 2-Alkenyl Quinolines | Chiral Phosphoric Acid | Hantzsch Dihydropyridine | - | - | - | acs.org |

The Friedel-Crafts and Mannich reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric versions of these transformations, enabling the enantioselective synthesis of a wide variety of chiral compounds. rhhz.netmdpi.comthieme-connect.com

In the asymmetric Friedel-Crafts reaction, CPAs catalyze the enantioselective alkylation or arylation of electron-rich aromatic compounds, such as indoles and pyrroles, with various electrophiles. rhhz.netmdpi.com For example, the reaction of indoles with trifluoromethyl ketones or N-acyl imines catalyzed by a chiral phosphoric acid provides access to chiral indole (B1671886) derivatives with high enantioselectivity. mdpi.com These reactions are often highly efficient, proceeding under mild conditions with low catalyst loadings. rhhz.netresearchgate.net

The asymmetric Mannich reaction catalyzed by chiral phosphoric acids involves the addition of a nucleophile, such as an enolate or its equivalent, to an imine. rhhz.netthieme-connect.com This reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds and their derivatives. thieme-connect.comacs.orgnih.gov The CPA catalyst is believed to activate both the imine and the nucleophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. thieme-connect.com A wide range of substrates, including acetylacetone, ketene (B1206846) silyl (B83357) acetals, and enamides, have been successfully employed as nucleophiles in these reactions, affording the corresponding Mannich adducts with high diastereo- and enantioselectivities. thieme-connect.comacs.orgnih.gov

Table 2: Chiral Phosphoric Acid Catalyzed Asymmetric Friedel-Crafts and Mannich Reactions

| Reaction Type | Substrates | Catalyst Type | Product Type | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts | Indoles, Trifluoromethyl Ketones | Chiral Phosphoric Acid | Chiral Indole Derivatives | Good | High | mdpi.com |

| Friedel-Crafts | Indoles, N-Acyl Imines | Chiral Phosphoric Acid | Chiral Indole Derivatives | - | Up to 98 | researchgate.net |

| Mannich | Imines, Acetylacetone | Chiral Phosphoric Acid | β-Amino Ketones | - | Up to 96 | thieme-connect.com |

| Mannich | Enamides, Thiazolones | Chiral Phosphoric Acid | Mannich Adducts | High | High | acs.org |

| Mukaiyama-Mannich | Imines, Ketene Silyl Acetals | Chiral Phosphoric Acid | β-Amino Esters | - | >99 | nih.gov |

Stereoselective Spiroketalization and Cycloisomerization

The spiroketal structural motif is prevalent in a multitude of natural products, and its stereochemistry often plays a crucial role in their biological activity. thieme-connect.com The synthesis of chiral spiroketals, particularly non-thermodynamic isomers, presents a significant challenge in organic synthesis. acs.orgresearchgate.net Chiral phosphoric acids (CPAs), a class of phosphorous acid derivatives, have proven to be highly effective catalysts for both enantioselective and diastereoselective spiroketalizations. thieme-connect.comcapes.gov.brthieme-connect.com

These catalysts can override the inherent thermodynamic preference for the formation of the more stable spiroketal isomer, enabling the selective synthesis of the less stable, non-thermodynamic product. capes.gov.br This control is achieved under kinetic conditions, where the chiral catalyst directs the cyclization pathway to favor one stereoisomer over others. acs.org

Research Findings:

Catalyst Control: Studies have shown that chiral phosphoric acids with intermediate acidity are excellent for promoting kinetic spiroketalizations without causing epimerization of the product. acs.org For instance, while strong acids like trifluoroacetic acid lead to thermodynamic products, weaker acids like acetic acid can promote kinetic control. thieme-connect.comacs.org Chiral phosphoric acids, with pKa values around 2 in water, strike a balance, effectively catalyzing the reaction while preserving the stereochemical integrity of the product. acs.org

Mechanism: Mechanistic investigations, including deuterium (B1214612) labeling studies and Hammett analysis, suggest a concerted mechanism for the CPA-catalyzed spiroketalization. umich.eduresearchgate.net These studies indicate that the reaction does not proceed through a long-lived oxocarbenium intermediate. acs.orgacs.orgx-mol.com Instead, a single-step, asynchronous mechanism where the catalyst acts in a bifunctional manner is proposed. acs.org Computational studies support this, showing a short-lived polar transition state. acs.orgx-mol.com

Substrate Scope: The methodology has been successfully applied to the cycloisomerization of cyclic enol ethers to produce stereodefined spiroketals. thieme-connect.com The List group has demonstrated that sterically confined phosphorimides are particularly effective for highly stereoselective spiroketalizations, yielding both chiral and non-thermodynamic spiroketals with excellent stereocontrol. thieme-connect.com Our own work has also identified chiral phosphoric acids as potent catalysts for these transformations. thieme-connect.com

Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalizations

| Catalyst Type | Substrate Type | Key Outcome | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acids (CPAs) | Hydroxy-enol ethers | Enantioselective and diastereoselective formation of spiroketals | 54-96% | umich.eduresearchgate.net |

| Sterically Confined Phosphorimides | Dihydroxy ketones | Highly stereoselective formation of chiral and non-thermodynamic spiroketals | High | thieme-connect.com |

| BINOL-derived Phosphoric Acids | Cyclic enol ethers | Control over diastereoselectivity, formation of non-thermodynamic spiroketals | Not specified | capes.gov.br |

Phosphine Oxide Lewis Base Catalysis

Phosphine oxides, another important class of this compound derivatives, have gained prominence as effective Lewis base organocatalysts. iss.itnih.gov Their catalytic activity stems from the polarized phosphine oxide bond, which can coordinate to Lewis acids, such as chlorosilanes, to form hypervalent silicon complexes. acs.org This coordination enhances the electrophilicity of the silicon species, which in turn can activate various electrophiles like carbonyls, epoxides, and imines for subsequent reactions. acs.org

Research Findings:

Mechanism of Activation: The catalytic cycle involves the phosphine oxide acting as a Lewis base to activate a Lewis acidic species. iss.it For example, in reactions involving chlorosilanes, the phosphine oxide coordinates to the silicon atom, creating a more electrophilic center and increasing the Lewis acidity of the silicon species. iss.it This enhanced Lewis acidity allows for the activation of substrates that would otherwise be unreactive. iss.it

Applications: Chiral phosphine oxides have been successfully employed in a variety of asymmetric transformations. acs.org These include the enantioselective addition of allyltrichlorosilanes to aldehydes, aldol (B89426) reactions, hydrophosphonylation, and the reduction of unsaturated compounds. iss.itacs.orgresearchgate.net For instance, chiral BINAP dioxide (BINAPO) has been used as an organocatalyst for asymmetric allylations and reductive aldol reactions. researchgate.netjst.go.jp

Catalyst Development: Researchers have synthesized novel chiral phosphine oxides, such as tetraMe-BITIOPO derivatives, which exhibit enhanced reactivity compared to earlier catalysts. iss.it These catalysts have proven effective in promoting allylation of aldehydes and direct aldol reactions. iss.itresearchgate.net The combination of sodium phenoxide with phosphine oxides has been shown to be a highly active catalytic system for Mukaiyama aldol reactions, even with challenging ketone substrates. organic-chemistry.org This system minimizes the competing retro-aldol reaction and allows for high yields under mild conditions. organic-chemistry.org

Table 2: Selected Applications of Phosphine Oxide Lewis Base Catalysis

| Reaction Type | Catalyst | Substrate(s) | Key Outcome | Reference |

| Enantioselective Allylation | Chiral BINAPO | Aldehydes, Allyltrichlorosilanes | High enantioselectivity | researchgate.net |

| Direct Aldol Reaction | tetraMe-BITIOPO derivatives | Aldehydes, SiCl4 | High yields | iss.it |

| Mukaiyama Aldol Reaction | Sodium Phenoxide/Phosphine Oxide | Ketones, Silyl enol ethers | High yields, α-quaternary carbon formation | organic-chemistry.org |

| Reductive Aldol Reaction | Chiral BINAPO | α,β-Unsaturated ketones, Trichlorosilane | High enantioselectivity | researchgate.net |

Iminophosphorane Superbase Catalysis

Iminophosphoranes are highly basic organocatalysts, often referred to as "superbases," with pKBH+ values ranging from 22 to 32.9. acs.org Their strong basicity allows them to catalyze challenging reactions that are difficult to achieve with other base catalysts. acs.orgox.ac.uk These compounds are typically generated through the Staudinger reaction between a phosphine and an organic azide, a process that allows for facile structural modification and tuning of their basicity. ox.ac.ukuniovi.es

Research Findings:

Bifunctional Catalysis: A significant advancement in this area is the development of bifunctional iminophosphorane (BIMP) catalysts. ox.ac.uk These catalysts incorporate a hydrogen-bond donor moiety alongside the strongly basic iminophosphorane group. ox.ac.uk This dual functionality enables them to efficiently promote reactions by simultaneously activating both the nucleophile and the electrophile.

Reaction Scope: BIMP catalysts have been successfully applied to a range of enantioselective transformations. ox.ac.uk These include the addition of nitromethane (B149229) to less reactive ketimines, the Michael addition of high-pKa alkyl thiols to various α,β-unsaturated esters, and challenging direct aldol additions. ox.ac.uk They have also been utilized in the synthesis of complex natural products and for polymer synthesis. ox.ac.uk

Ligand Applications: Iminophosphoranes also serve as versatile ligands in transition metal catalysis. uniovi.esrsc.org The integration of additional donor sites into the iminophosphorane backbone creates polydentate ligands that have found applications in homogeneous catalysis, including hydrogenation, cross-coupling reactions, and olefin oligomerization. uniovi.es Recent work has also demonstrated their use in nickel-catalyzed cross-electrophile coupling and C-H functionalization reactions. rsc.orgresearchgate.net

Table 3: Representative Reactions Catalyzed by Iminophosphoranes

| Catalyst Type | Reaction Type | Substrate(s) | Key Outcome | Reference |

| Bifunctional Iminophosphoranes (BIMPs) | Addition of nitromethane to ketimines | Nitromethane, N-diphenylphosphinoyl-protected ketimines | Access to chiral diamines and α-quaternary amino acids | ox.ac.uk |

| Bifunctional Iminophosphoranes (BIMPs) | Michael Addition | Alkyl thiols, α,β-Unsaturated esters | High yields and enantioselectivities | ox.ac.uk |

| Iminophosphorane-phosphine ligands | Homogeneous Catalysis | Various | Hydrogenation, cross-coupling, olefin oligomerization | uniovi.es |

| Iminophosphorane ligands | Nickel-catalyzed cross-coupling | Aryl halides, Alkyl halides | C(sp²)-C(sp³) bond formation | rsc.org |

Phosphonium (B103445) Salt Phase Transfer Catalysis

Phosphonium salts are a class of phase transfer catalysts (PTCs) that have gained prominence in recent years due to their high catalytic efficiency, low toxicity, and excellent thermal stability. alfachemic.com They facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase, by transferring one reactant across the phase boundary. dalalinstitute.comoperachem.com

Mechanism of Action:

The fundamental principle of phase transfer catalysis involves the phosphonium cation forming an ion pair with an anion from the aqueous phase. scienceinfo.com This lipophilic ion pair is soluble in the organic phase, allowing the anion to react with the organic-soluble substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle. The bulky organic groups on the phosphorus atom render the cation soluble in the organic phase, which is crucial for its function. scienceinfo.com

Research Findings:

Catalyst Development: The development of chiral quaternary phosphonium salts has been a major focus, leading to their application in asymmetric synthesis. alfachemic.com Representative catalysts include those based on biphenyl (B1667301) naphthalene (B1677914) skeletons, spiro ring skeletons, and derivatized amino acid skeletons. alfachemic.com

Applications in Synthesis: Phosphonium salt PTCs have been employed in a variety of organic transformations, including:

Alkylation Reactions: Chiral quaternary phosphonium salts have been used to catalyze the benzylation of β-carbonyl esters. alfachemic.com

Amination Reactions: Chiral C2-symmetric bi-naphthalene-derived quaternary phosphonium salts effectively catalyze the asymmetric amination of β-ketoesters. alfachemic.com

Cycloaddition Reactions: Fluorinated quaternary phosphonium salts have been shown to catalyze the cycloaddition of an acetal (B89532) to an activated imine, providing disubstituted lactam products in high yield and diastereoselectivity. alfachemic.com

Other Reactions: They are also used in decarboxylation, denitrofluorination, and Halex reactions. alfachemic.com

Advantages: The use of phosphonium salts as PTCs offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and reduced byproducts. alfachemic.comdalalinstitute.com Their thermal stability makes them suitable for high-temperature reactions where quaternary ammonium (B1175870) salts might decompose. vestachem.com Furthermore, polymer-supported phosphonium salts can be easily separated and recycled, reducing cost and environmental impact. alfachemic.com

Table 4: Applications of Phosphonium Salt Phase Transfer Catalysis

| Catalyst Type | Reaction Type | Key Outcome | Reference |

| Chiral Quaternary Phosphonium Salt | Benzylation of β-carbonyl ester | Moderate yield and enantioselectivity | alfachemic.com |

| Chiral C2-Symmetric Bi-naphthalene-derived Quaternary Phosphonium Salt | Asymmetric amination of β-ketoesters | Good yield and ee value | alfachemic.com |

| Fluorinated Quaternary Phosphonium Salt | Cycloaddition of acetal to activated imine | High yield and diastereoselectivity | alfachemic.com |

| Polymer-supported Quaternary Phosphonium Salt | Various | Good catalytic effect, recyclability | alfachemic.com |

Frustrated Lewis Pair Catalysis

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond adduct. wikipedia.orgrsc.org This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules that can undergo heterolysis, such as dihydrogen (H₂). acs.orgwikipedia.org Phosphorus compounds, particularly phosphines, frequently serve as the Lewis base component in FLP systems. acs.orgunt.edu

Key Principles and Discoveries:

Hydrogen Activation: A landmark discovery in FLP chemistry was the metal-free activation of H₂. wikipedia.org For example, a mixture of tricyclohexylphosphine (B42057) (PCy₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) reacts with hydrogen to form a phosphonium cation and a borate (B1201080) anion. wikipedia.org This reactivity has been harnessed for catalytic hydrogenation reactions. wikipedia.org

Mechanism of Activation: The activation of a substrate like H₂ by an FLP involves the Lewis base donating electron density to one atom of the substrate while the Lewis acid accepts electron density from another atom, leading to heterolytic cleavage. acs.org In the case of H₂, the phosphine attacks one hydrogen atom while the borane (B79455) interacts with the other.

Scope of Activation: FLP chemistry has expanded beyond H₂ activation to include a wide range of small molecules and the activation of unreactive C-H bonds. unt.edumdpi.com Boron is the most commonly used Lewis acid, but other elements, including aluminum and even phosphorus(V) and sulfur(VI), have been explored as Lewis acidic centers. rsc.orgacs.orgresearchgate.net

Research Findings in Phosphorus-Containing FLPs:

Catalytic Hydrogenation: FLPs composed of phosphines and boranes have been successfully used as catalysts for the hydrogenation of imines, nitriles, and alkynes. wikipedia.org Chiral FLPs have been developed for enantioselective hydrogenations, although this area is still under development. wikipedia.org

C-H Bond Activation: The activation of typically inert C-H bonds is a significant area of FLP research. mdpi.com Density functional theory (DFT) calculations have been used to assess the catalytic reactivity of various intra-molecular FLPs, including P-B-based systems, for the activation of C-H bonds in substrates like 1-methylpyrrole (B46729) and benzene. mdpi.com

Heterogeneous FLPs: To address challenges with homogeneous FLPs, such as catalyst separation, researchers have developed porous heterogeneous FLP catalysts. unt.edu These materials offer advantages like high surface area, accessible active sites, and ease of separation and reuse. unt.edu

Table 5: Examples of Reactions Catalyzed by Phosphorus-Based Frustrated Lewis Pairs

| FLP System (Lewis Base/Lewis Acid) | Substrate | Reaction Type | Key Outcome | Reference |

| Tricyclohexylphosphine / Tris(pentafluorophenyl)borane | Dihydrogen (H₂) | Hydrogen Activation | Reversible heterolytic cleavage of H₂ | wikipedia.org |

| Chiral Boronate / tBu₃P | Aryl Imines | Enantioselective Hydrogenation | High yield, modest enantioselectivity | wikipedia.org |

| P-B-based intramolecular FLPs | 1-Methylpyrrole | C-H Bond Activation | Proposed to be active based on DFT calculations | mdpi.com |

| Phosphine / Alane | Terminal Alkynes | C-H vs. C-C Activation | Competitive activation pathways | researchgate.net |

Heterogeneous Catalysis with this compound Tags

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key strategy for improving catalyst recyclability and simplifying product purification. rsc.org In this context, functionalizing materials with this compound "tags" has emerged as a promising approach for developing novel heterogeneous catalysts. rsc.orgacs.org These tags introduce acidic sites onto the support material, enhancing its catalytic activity for a variety of organic transformations. acs.org

Supports and Synthesis:

A range of porous materials have been utilized as supports for this compound tags, including:

Metal-Organic Frameworks (MOFs) rsc.orgacs.orgacs.orgnih.gov

Mesoporous silica (B1680970) (e.g., SBA-15) rsc.orgx-mol.net

Melamine rsc.org

Carbon quantum dots rsc.org

The this compound groups are typically introduced onto the support via post-synthetic modification methods. acs.orgnih.gov

Research Findings and Applications:

Synthesis of Heterocycles: Researchers have successfully employed MOFs functionalized with this compound tags as efficient catalysts for the synthesis of various heterocyclic compounds. For example, a bimetallic Fe/Co-MOF decorated with this compound tags, MIL-88B(Fe₂/Co)-N(CH₂PO₃H₂)₂, was used to synthesize pyrazolo[4,3-e]pyridine derivatives. acs.orgnih.gov Similarly, MIL-101(Cr)-N(CH₂PO₃H₂)₂ has been used to catalyze the synthesis of N-amino-2-pyridone and pyrano[2,3-c]pyrazole derivatives. acs.org

Mechanism of Action: The catalytic activity of these materials is attributed to the acidic nature of the this compound tags. In some reactions, such as the synthesis of picolinates, the catalyst is believed to facilitate the reaction through a cooperative vinylogous anomeric-based oxidation mechanism at ambient temperature. rsc.org

Advantages: The key advantages of using this compound-tagged heterogeneous catalysts include their high efficiency, reusability, and ability to catalyze reactions under mild, often solvent-free or ambient temperature, conditions. rsc.orgacs.org The porous nature of supports like MOFs and SBA-15 provides a high surface area with abundant and accessible acidic sites, contributing to their catalytic efficacy. unt.edu

Table 6: Heterogeneous Catalysts with this compound Tags and Their Applications

| Catalyst Support | This compound Tag Structure | Application | Key Features | Reference |

| UiO-66(Zr) MOF | -N(CH₂PO₃H₂)₂ | Synthesis of picolinates and picolinic acid derivatives | Nanoporous, operates at ambient temperature | rsc.org |

| Bimetallic (Fe/Co) MOF | -N(CH₂PO₃H₂)₂ | Synthesis of pyrazolo[4,3-e]pyridine derivatives | Porous, acidic, efficient | acs.orgnih.gov |

| MIL-101(Cr) MOF | -N(CH₂PO₃H₂)₂ | Synthesis of N-amino-2-pyridone and pyrano[2,3-c]pyrazole derivatives | Nanoporous, reusable, solvent-free conditions | acs.org |

| Mesoporous SBA-15 | -PrN(CH₂PO₃H₂)₂ | Synthesis of novel heterocyclic compounds | Mesoporous solid acid, efficient | x-mol.net |

Advanced Research in Agricultural and Environmental Applications of Phosphorous Acid

Plant Physiology and Phytoprotection

Phosphorous acid and its derivatives, primarily phosphites, play a crucial role in protecting plants from various pathogens and enhancing their natural defense mechanisms. This section explores the intricate ways in which these compounds interact with plant systems.

Management of Oomycete Pathogens (e.g., Phytophthora spp.)

This compound is highly effective in managing diseases caused by oomycete pathogens, a group that includes destructive organisms like Phytophthora and Pythium. stfc.org.au Research has demonstrated that phosphite (B83602) can control Phytophthora root and crown rot in crops such as tomatoes and peppers. pnwhandbooks.org Its efficacy extends to a wide range of plants, and it is used to manage diseases in orchards, vineyards, and horticultural crops. stfc.org.aunih.gov

The mode of action of this compound against oomycetes is twofold: it has a direct inhibitory effect on the pathogen and an indirect effect by stimulating the plant's defense responses. stfc.org.aupnwhandbooks.org The direct mechanism involves the inhibition of oxidative phosphorylation in the metabolism of oomycetes. stfc.org.aulainco.com This disruption of a key metabolic process hinders the growth and proliferation of the pathogen. lainco.com For instance, in vitro studies have shown that this compound significantly inhibits the mycelial growth of various Phytophthora species. kauriprotection.co.nz One study found that Phytophthora taxon Agathis (PTA) was particularly sensitive, showing a 50% reduction in growth at a concentration of 4.0 mg/L. kauriprotection.co.nz

Furthermore, phosphite is systemic, meaning it can be translocated throughout the plant, from shoots to roots, providing comprehensive protection. pnwhandbooks.orgufl.edu This systemic nature allows for foliar application to control soil-borne pathogens affecting the roots. stfc.org.aupnwhandbooks.org Research has shown its effectiveness when applied as a root drench or even through trunk injections in trees like avocados to combat Phytophthora cinnamomi. pnwhandbooks.orgresearchgate.netchemjet.co.uk However, it is important to note that some oomycete species have developed resistance to phosphonates, necessitating careful management practices to prevent the buildup of resistant strains. pnwhandbooks.org

Table 1: Efficacy of this compound Against Oomycete Pathogens

| Pathogen | Host Plant(s) | Key Research Findings |

| Phytophthora spp. | Tomato, Pepper, Avocado, Persea indica, Kauri | Effective in controlling root and crown rot. pnwhandbooks.orgresearchgate.net Inhibits mycelial growth. kauriprotection.co.nz Can be applied via foliar spray, drench, or trunk injection. pnwhandbooks.orgresearchgate.net |

| Pythium spp. | Perennial ryegrass, Rough bluegrass | Equally effective as other commercial fungicides in controlling Pythium blight. pnwhandbooks.org |

| Plasmopara viticola (Downy Mildew) | Grapes | Demonstrates efficacy against downy mildew. stfc.org.au |

Induction of Plant Defense Responses

Beyond its direct fungicidal activity, this compound is a potent elicitor of the plant's innate immune system. pnwhandbooks.org This indirect mode of action is a critical component of its protective capabilities. uq.edu.au

Elicitor Activity and Secondary Metabolite Synthesis